![molecular formula C5H6N6 B1280574 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 28610-00-6](/img/structure/B1280574.png)

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

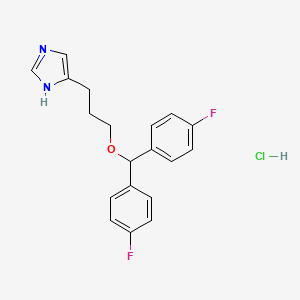

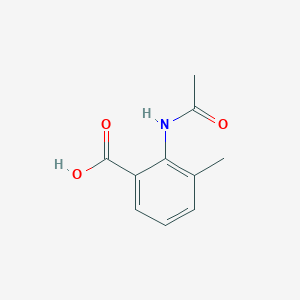

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a chemical compound with the molecular formula C5H6N6 . It has a molecular weight of 150.14 . This compound is supplied by Matrix Scientific .

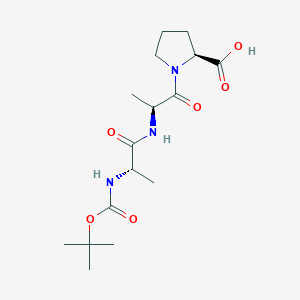

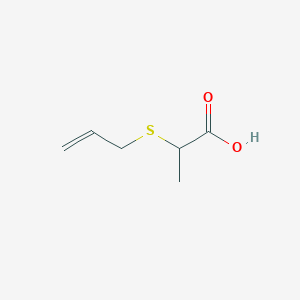

Molecular Structure Analysis

The InChI code for 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is 1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10) . This code provides a specific representation of the molecule’s structure. Further structural analysis would require more specialized tools or software.Physical And Chemical Properties Analysis

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has a density of 1.8±0.1 g/cm3, a molar refractivity of 38.4±0.5 cm3, and a molar volume of 81.5±7.0 cm3 . It has 6 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds . Its ACD/LogP is -1.62, and its ACD/LogD (pH 5.5 and 7.4) is -0.91 . Its polar surface area is 82 Å2, and its polarizability is 15.2±0.5 10-24 cm3 .Applications De Recherche Scientifique

Pharmaceutical Research

This compound has been explored for its potential in pharmaceutical applications due to its unique structure. It’s been studied for its inhibitory activity towards enzymes like thymidine phosphorylase , which is significant because this enzyme is involved in nucleoside metabolism and has been a target for cancer therapy.

Material Science

In material science, the compound’s derivatives are being investigated for their properties as energetic materials . Their performance and energy outcome are of interest for applications that require controlled release of energy.

Chemical Synthesis

The compound serves as a building block in chemical synthesis. Its structure allows for various substitutions that can lead to the creation of novel compounds with potential applications in different fields of chemistry .

Biological Studies

The structure of 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is similar to that of certain purines, which are integral to DNA and RNA. This similarity could make it useful in studies related to genetics and cellular biology .

Analytical Chemistry

Due to its unique properties, this compound can be used in analytical chemistry as a standard or reagent to identify or quantify other substances, especially in complex mixtures .

Therapeutic Target Research

The compound’s interaction with various proteins, such as fatty acid-binding proteins (FABPs), makes it a molecule of interest in the search for therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .

Biochemical Research

Its potential to act as an inhibitor or activator of certain biochemical pathways means it could be used in research to understand and manipulate these pathways for therapeutic purposes .

Computational Chemistry

In computational chemistry, the compound’s structure can be used to model interactions with other molecules, which is valuable for drug design and predicting the behavior of new compounds .

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1-3-9-5-8-2-7-4(6)11(5)10-3/h2H,1H3,(H2,6,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHFKTLOIJKHGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=NC=NC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506193 |

Source

|

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

CAS RN |

28610-00-6 |

Source

|

| Record name | 2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.